molecular formula C16H15N3O B2452002 1-(1H-indol-3-yl)-3-(p-tolyl)urea CAS No. 941879-07-8

1-(1H-indol-3-yl)-3-(p-tolyl)urea

Cat. No.: B2452002
CAS No.: 941879-07-8
M. Wt: 265.316
InChI Key: KSLQRGCOWPEFMZ-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(p-tolyl)urea is an organic compound that features an indole moiety linked to a p-tolyl group via a urea linkage

Preparation Methods

The synthesis of 1-(1H-indol-3-yl)-3-(p-tolyl)urea typically involves the reaction of an indole derivative with a p-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction proceeds via nucleophilic addition of the indole nitrogen to the isocyanate, followed by cyclization to form the urea linkage.

Chemical Reactions Analysis

1-(1H-indol-3-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, mild temperatures, and catalytic amounts of acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(p-tolyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(p-tolyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

1-(1H-indol-3-yl)-3-(p-tolyl)urea can be compared with other indole derivatives, such as:

    1-(1H-indol-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(1H-indol-3-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    1-(1H-indol-3-yl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLQRGCOWPEFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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